molecular formula C9H11ClN2O B3047828 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 145475-35-0

2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Katalognummer: B3047828
CAS-Nummer: 145475-35-0
Molekulargewicht: 198.65
InChI-Schlüssel: YOEVSDYLLYABRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one” belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific data on “this compound”, it’s challenging to provide a detailed analysis .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research has highlighted the synthesis of novel anticancer agents utilizing "2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one" as a key intermediate. For instance, an improved one-step synthesis method has been developed for creating novel 2-chloromethyl-4(3H)-quinazolinones, which are subsequently used to prepare 4-anilinoquinazoline derivatives exhibiting promising in vitro anticancer activity (Hong-Ze Li et al., 2010). Another study focuses on the green synthesis of new 2-substituted quinazoline derivatives in an aqueous medium, demonstrating their potential as anticancer agent precursors (Youssef Kabri et al., 2009).

Antiviral Applications

A novel 1,2,3,4-tetrahydroquinazoline derivative has been synthesized, showing potency against SARS-CoV-2 proteins. This compound was derived from ambroxol hydrochloride and exhibited promising activity against various SARS-CoV-2 proteins, highlighting its potential antiviral applications (Alena I. Krysantieva et al., 2023).

Catalytic Applications

The compound also finds applications in catalytic reactions. For example, chiral Pt(II)/Pd(II) pincer complexes showing C–H⋯Cl hydrogen bonding were synthesized using a related quinazoline derivative. These complexes were applied to catalytic asymmetric aldol and silylcyanation reactions, demonstrating the versatility of quinazoline derivatives in catalysis (M. S. Yoon et al., 2006).

Synthesis of Novel Derivatives

Research has also focused on synthesizing a variety of novel derivatives from "this compound" for different biological applications. This includes the development of sigma-1 receptor antagonists for pain treatment, showcasing the compound's role in generating new pharmacological tools (Yu Lan et al., 2016).

Wirkmechanismus

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the use of “2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one”, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Chloromethyl compounds can be hazardous, as they are often reactive and can be harmful if inhaled, ingested, or come into contact with the skin .

Zukünftige Richtungen

The future directions for research on “2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one” would depend on its potential applications. If it has promising properties for use in a particular field, such as medicine or materials science, future research might focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .

Eigenschaften

IUPAC Name

2-(chloromethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-5H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEVSDYLLYABRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438539
Record name 2-(CHLOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145475-35-0
Record name 2-(CHLOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-cyclohexanone-carboxylate (5.5 g, 32 mmol) in methanol was added chloroacetamidine hydrochloride (4.2 g, 32 mmol) and triethylamine (14 mL, 97 mmol). The mixture was stirred at ambient temperature for 60 h. It was then concentrated under reduced pressure and purified via flash column chromatography (ethyl acetate:hexane, 10:90 to 100:0) to provide product (0.82 g, 13% yield). 1H NMR (400 MHz, CD3OD) δ 4.40 (s, 2H), 2.61 (t, J=6.3 Hz, 2H), 2.45 (t, J=6.3 Hz, 2H), 1.68-1.87 (m, 4H). MS m/z 199.2 (M+1), retention time=0.94 min.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
13%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Reactant of Route 3
2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.